molecular formula C7H7ClFN B038654 2-Chloro-4-fluoro-5-methylaniline CAS No. 124185-35-9

2-Chloro-4-fluoro-5-methylaniline

Cat. No.: B038654
CAS No.: 124185-35-9
M. Wt: 159.59 g/mol
InChI Key: OXINUINVVAJJSE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabonomic Toxicity Assessment

Bundy et al. (2002) utilized 2-Chloro-4-fluoro-5-methylaniline (among other compounds) in a metabonomic study assessing the toxicity of xenobiotics to earthworms. They employed high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to analyze toxicant-induced biochemical changes in earthworm tissues. This study demonstrates the potential of using this compound in environmental toxicity assessments and the identification of novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Synthesis and Characterization

Mayes et al. (2008) reported on the chlorination of 3-fluoro-2-methylaniline, resulting in a compound that co-crystallized with succinimide. This study illustrates the utility of derivatives of this compound in crystallography and molecular characterization (Mayes et al., 2008).

Antioxidant Activities

Topçu et al. (2021) synthesized novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with this compound. They evaluated these compounds for their antioxidant and antiradical activities. This research highlights the potential of this compound derivatives in developing new antioxidants (Topçu et al., 2021).

Novel Synthesis Applications

Du et al. (2005) discussed the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a useful intermediate in pesticide preparation. They showcased an alternate synthesis route, demonstrating the role of this compound in facilitating novel synthetic pathways for industrial applications (Du et al., 2005).

Molecular Spectroscopy

Arjunan and Mohan (2009) conducted a study on the Fourier transform infrared (FTIR) and FT-Raman spectra of 2-Chloro-4-methylaniline, a compound closely related to this compound. Their work provides insights into the molecular structure and vibrational modes, relevant to studies involving this compound (Arjunan & Mohan, 2009).

Safety and Hazards

2-Chloro-4-fluoro-5-methylaniline may cause skin irritation and could be harmful if absorbed through the skin . It could also be harmful if swallowed and may cause irritation of the digestive tract .

Properties

IUPAC Name

2-chloro-4-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINUINVVAJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369238
Record name 2-chloro-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124185-35-9
Record name 2-Chloro-4-fluoro-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124185-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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